molecular formula C22H28N2O4S B4055237 N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

Cat. No.: B4055237
M. Wt: 416.5 g/mol
InChI Key: MVHBPIRVKAPOLK-UHFFFAOYSA-N
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Description

N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.17697855 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Compounds with similar structural components have been utilized in chemical synthesis and transformations. For instance, sulfone derivatives are known for their roles in synthetic organic chemistry, acting as intermediates in the synthesis of various organic compounds. Studies have demonstrated the use of sulfones for the preparation of o-quinodimethanes, which undergo cycloaddition reactions to produce complex molecular structures with potential applications in drug development and material science (Lenihan & Shechter, 1999).

Antitumor Applications

Sulfonamide-focused libraries have been evaluated for their antitumor activities. Some compounds, including sulfonamide derivatives, have shown potent inhibitory effects on cell cycle progression in cancer cell lines, indicating their potential use in developing novel anticancer therapies. These compounds have progressed to clinical trials due to their promising antimitotic and antiproliferative properties, underscoring the significance of sulfonamides in medicinal chemistry and oncology research (Owa et al., 2002).

Advanced Material Synthesis

Research into benzyl and sulfonamide derivatives extends to the synthesis of advanced materials. These compounds serve as precursors or components in the creation of novel materials with unique properties, such as high singlet oxygen quantum yields, which are crucial for applications in photodynamic therapy and as photosensitizers in cancer treatment. The synthesis and characterization of these materials highlight the versatile roles of benzyl and sulfonamide derivatives in developing new therapeutic approaches and materials with potential biomedical applications (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Chemistry Applications

In analytical chemistry, derivatives of benzyl and sulfonamide compounds are used as reagents for the derivatization of proteins and other biological molecules. This enhances the sensitivity and selectivity of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, facilitating the detection and quantification of low-abundance proteins and biomarkers in complex biological samples. The development of water-soluble cyanine dye-labeled proteins for HPLC analysis exemplifies the application of these derivatives in improving analytical methodologies (Qiao et al., 2009).

Properties

IUPAC Name

2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17-8-10-21(11-9-17)29(26,27)24(15-19-6-3-5-18(2)13-19)16-22(25)23-14-20-7-4-12-28-20/h3,5-6,8-11,13,20H,4,7,12,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHBPIRVKAPOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
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N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
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N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
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N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
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N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Reactant of Route 6
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N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

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